Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one
Description
Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one (CAS: 53906-36-8), also known as (+)-Biotinol, is a biotin derivative with the molecular formula C₁₀H₁₈N₂O₂S and a molecular weight of 230.33 g/mol . Structurally, it features a thienoimidazolone core substituted with a 5-hydroxypentyl chain at the 4-position (Figure 1). This compound is commercially available and used in biochemical applications, particularly in biotinylation due to its affinity for streptavidin . Its hydroxyl group enhances solubility in polar solvents and facilitates hydrogen bonding, which influences its stability and reactivity .
Properties
Molecular Formula |
C10H18N2O2S |
|---|---|
Molecular Weight |
230.33 g/mol |
IUPAC Name |
4-(5-hydroxypentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |
InChI |
InChI=1S/C10H18N2O2S/c13-5-3-1-2-4-8-9-7(6-15-8)11-10(14)12-9/h7-9,13H,1-6H2,(H2,11,12,14) |
InChI Key |
RGIKRHKHRAAZIO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCCO)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: Formation of the Key Intermediate
The initial step involves synthesizing a suitable precursor, typically a pentanoic acid derivative or related heterocyclic precursor, which serves as the foundation for subsequent transformations.
Starting Material: The synthesis often begins with biotin or its analogues, owing to their structural similarity and functional group compatibility. For instance, 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid derivatives are common starting points, as indicated in recent research (see).
Esterification: Conversion of the carboxylic acid group to an ester (e.g., methyl ester) is achieved via reaction with acetyl chloride in methanol, yielding methyl esters with high efficiency (~98%). This step facilitates subsequent reductions and functionalizations.
-
- Reagents: Acetyl chloride, methanol - Temperature: 0°C to room temperature - Yield: ~98%
Reduction to Alcohol: DIBAL-H Mediated Transformation
The ester intermediate undergoes selective reduction to the corresponding alcohol using diisobutylaluminum hydride (DIBAL-H) :
- Reaction Conditions:
- Solvent: Dichloromethane (DCM) - Temperature: -78°C (cryogenic conditions) - Duration: 2 hours - Yield: ~100%
Mechanism: DIBAL-H reduces esters to aldehydes at low temperatures, which can further be reduced to alcohols under controlled conditions.
Significance: This step introduces a functional handle for subsequent modifications, notably tosylation or other derivatizations.
Functional Group Protection and Activation
Tosylation: The alcohol is converted into a tosylate using p-toluenesulfonyl chloride (TsCl) in pyridine at 0°C to room temperature, facilitating the subsequent nucleophilic substitution.
-
- Reagents: TsCl, pyridine - Temperature: 0°C to 25°C - Yield: ~78% Purpose: Tosylation enhances the leaving group ability, enabling efficient displacement in the next step.
Ring Opening and Cyclization: Formation of the Heterocyclic Core
Nucleophilic Displacement: The tosylate reacts with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux, effecting reductive ring opening and forming the core heterocyclic structure.
-
- Temperature: Reflux (~65°C) - Duration: 3 hours - Yield: ~56% Cyclization to Imidazolone: The tetrahydrothiophene ring is cyclized to form the imidazolone core via treatment with barium hydroxide monohydrate in a mixture of water and dioxane under reflux.
-
- Reagents: Barium hydroxide monohydrate - Solvent: Dioxane-water mixture - Temperature: Reflux - Duration: 1.5 hours Outcome: The cyclization yields the target heterocyclic compound with high stereoselectivity, favoring the cis isomers critical for biological activity.
Final Purification and Characterization
Purification: The crude product is acidified, extracted with ethyl acetate, washed, dried, and crystallized, typically from ether-methylene chloride mixtures.
-
- NMR Spectroscopy: Confirm structural integrity.
- Mass Spectrometry: Verify molecular weight.
- Melting Point Analysis: Ensure purity.
Research Discoveries and Data Tables
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Esterification | Acetyl chloride, methanol | 0°C to room temp | 98% | Converts carboxylic acid to methyl ester for further reduction |
| Reduction | DIBAL-H | -78°C, 2 hours | 100% | Ester to aldehyde/alcohol, key for functionalization |
| Tosylation | TsCl, pyridine | 0°C to 25°C | 78% | Activates alcohol for nucleophilic substitution |
| Ring opening | LiAlH4 | Reflux (~65°C), 3 hours | 56% | Forms heterocyclic core, critical step |
| Cyclization | Ba(OH)2·H2O | Reflux | High | Forms imidazolone ring |
Chemical Reactions Analysis
Reduction Reactions
The hydroxypentyl side chain and imidazolone ring participate in selective reductions under controlled conditions.
Key Reductive Transformations
Mechanistic Insights :
-
DIBAL-H selectively reduces esters without affecting other functional groups, enabling efficient alcohol synthesis .
-
LiAlH₄ provides robust reducing power for direct conversion of carboxylic acid derivatives to alcohols .
Substitution Reactions
The hydroxypentyl group serves as a handle for nucleophilic substitutions, enabling functional group diversification.
Halogenation and Sulfonation
Applications :
-
Bromo and iodo derivatives are pivotal intermediates in cross-coupling reactions or radiolabeling studies .
Protection/Deprotection Strategies
Functional group protection is critical for selective transformations.
Tosylation and Deprotection
Optimization :
Cyclization and Ring Modifications
The thienoimidazolone core participates in acid- or base-catalyzed cyclizations.
| Reaction Type | Conditions | Outcome | Source Citation |
|---|---|---|---|
| Cyclization | Ba(OH)₂·H₂O in dioxane/H₂O (reflux, 1.5 h) | Imidazolone ring closure | |
| Ring-Opening | Zn/HOAc (75–80°C, atmospheric pressure) | Thiophene ring scission |
Notable Example :
Stability and Reactivity Trends
Scientific Research Applications
D-Biotinol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of biotin derivatives.
Biology: Studied for its role in cellular metabolism and as a cofactor for various enzymes.
Medicine: Investigated for its potential therapeutic effects in treating biotin deficiency and related disorders.
Industry: Used in the production of biotin supplements and as an additive in animal feed and cosmetics
Mechanism of Action
D-Biotinol exerts its effects by being converted into biotin in vivo. Biotin acts as a coenzyme for carboxylase enzymes, which are involved in critical metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism. The conversion of D-Biotinol to biotin allows it to participate in these metabolic processes, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The thienoimidazolone scaffold allows for diverse substitutions, which significantly alter physicochemical and biological properties. Key analogues include:
Key Observations :
- Hydroxyl vs. Halogen Substituents : The 5-hydroxypentyl group improves solubility and hydrogen bonding compared to bromine or iodine analogues, which are bulkier and more reactive .
- PEGylation : Adding polyethylene glycol (PEG) chains (e.g., NHS-PEO4-Biotin) increases hydrophilicity and extends in vivo circulation time, critical for drug delivery .
- Alkyne Functionalization : Biotin acetylene’s terminal alkyne enables bioorthogonal click chemistry, a feature absent in the hydroxypentyl derivative .
Physicochemical Properties
- Hydrogen Bonding: The hydroxypentyl derivative exhibits intramolecular hydrogen bonding in organic solvents, stabilizing its conformation . This is less pronounced in halogenated analogues.
- Thermal Stability : Bromopentyl and iodopentyl derivatives require storage at 2–8°C due to sensitivity, whereas the hydroxypentyl compound is stable at -20°C .
- Solubility: PEGylated derivatives (e.g., NHS-PEO4-Biotin) show superior aqueous solubility compared to non-polar alkyne or halogenated variants .
Biological Activity
Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one (CAS No. 53906-36-8) is a compound that has garnered attention for its potential biological activities, particularly in the context of cannabinoid receptor interactions and synthetic cannabinoid metabolism. This article explores its biological activity, relevant research findings, and implications for pharmacology.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 230.33 g/mol
- CAS Number : 53906-36-8
- IUPAC Name : (3aS,4S,6aR)-4-(5-hydroxypentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one
Cannabinoid Receptor Interaction
Recent studies have indicated that compounds similar to this compound exhibit significant interactions with cannabinoid receptors (CB1 and CB2). The hydroxypentyl side chain is crucial for receptor affinity and selectivity. For example, metabolites derived from synthetic cannabinoids with hydroxypentyl groups have shown high binding affinity at both CB1 and CB2 receptors, suggesting that such modifications can enhance biological activity .
Pharmacological Studies
In a comparative study of synthetic cannabinoids, hydroxypentyl metabolites were found to retain efficacy at cannabinoid receptors while exhibiting varying degrees of potency. The binding affinities were measured using radiolabeled ligands, revealing that many hydroxypentyl derivatives maintained substantial activity at both CB1 and CB2 receptors .
| Compound Name | hCB1 Binding Affinity (nM) | hCB2 Binding Affinity (nM) |
|---|---|---|
| CP 55,940 | 1.25 | 1.15 |
| 5F-AB-PINACA | 8.72 | 11.1 |
| Tetrahydro Compound | TBD | TBD |
Note: TBD indicates that specific data for this compound was not directly available in the reviewed literature but is expected to follow similar trends based on structural analogs.
Metabolic Pathways
Metabolites of synthetic cannabinoids often include hydroxylated forms that can influence their pharmacokinetic profiles. Studies have shown that these metabolites can be detected in human urine after consumption of synthetic cannabinoids . This finding underscores the importance of understanding the metabolic pathways of this compound for assessing its safety and efficacy.
Safety and Toxicology
While the biological activity suggests potential therapeutic applications, safety assessments are crucial. The metabolites' interactions with cannabinoid receptors could lead to various effects, including psychoactive responses or adverse events. Monitoring these compounds in clinical settings is essential for establishing safe usage guidelines.
Q & A
What are the key synthetic methodologies for preparing Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one, and how do reaction conditions influence yield?
Basic Research Question
The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using precursors like 2h (27 mg, 0.12 mmol) and 5 (25.5 mg, 0.1 mmol) in CH₂Cl₂ with Cu(MeCN)₄PF₆ and DIPEA as catalysts. Purification typically involves flash column chromatography . Another method involves alkylation of intermediates with NaI in acetone, followed by solvent removal and purification with 8% methanol in CH₂Cl₂ . Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time. For example, triethylene glycol modifications under reflux with K₂CO₃ in acetone/MeCN for 24 hours achieved trace yields, highlighting the need for alternative catalysts or temperature adjustments .
How can 1H NMR spectroscopy be utilized to confirm the stereochemistry and hydrogen bonding patterns in this compound?
Advanced Research Question
1H NMR is critical for resolving stereochemistry (e.g., 3aS,4S,6aR configuration) and hydrogen bonding. Key signals include:
- δ 4.49 ppm (ddd, J = 7.9, 4.9, 0.7 Hz) : Assignable to the NCH group, confirming stereochemical integrity .
- δ 3.48 ppm (t, J = 6.5 Hz) : Corresponds to the OCH₂ group in PEG-functionalized derivatives .
- δ 2.93–2.70 ppm (SCH₂) : Demonstrates coupling patterns consistent with thieno-imidazole ring dynamics .
Molecular hydrogen bonding between 3-NH and the valeryl side chain can reduce proton exchange rates, sharpening NH signals in non-polar solvents. However, 1-NH hydrogen bonding is less pronounced, requiring deuterated solvents like MeOD for clearer resolution .
What experimental challenges arise in interpreting NMR data due to intramolecular hydrogen bonding?
Advanced Research Question
Intramolecular hydrogen bonding between 3-NH and the hydroxypentyl side chain complicates signal assignment in polar solvents (e.g., D₂O), as rapid proton exchange broadens NH peaks. To mitigate this:
- Use low-temperature NMR (e.g., 150 K) to slow exchange rates .
- Employ deuterated solvents (CDCl₃ or MeOD) to isolate NH proton environments .
- Compare spectra with non-hydrogen-bonded analogs (e.g., iodopentyl derivatives) to identify shifted NH signals .
How can synthesis protocols be optimized to address low yields in PEGylation or azide-functionalization reactions?
Advanced Research Question
Low yields in functionalization (e.g., PEGylation or azide addition) often stem from steric hindrance or competing side reactions. Strategies include:
- Catalyst screening : Replace K₂CO₃ with milder bases (e.g., Cs₂CO₃) to reduce ester hydrolysis .
- Solvent optimization : Use DMF or DMSO to enhance solubility of bulky intermediates .
- Temperature control : Lower reaction temperatures (0–5°C) for azide coupling to minimize undesired byproducts .
For example, Biotin-C5-Azide synthesis achieved improved yields via stepwise activation of the hydroxypentyl group with mesyl chloride before azide substitution .
What strategies are effective for designing derivatives of this compound for targeted drug delivery?
Advanced Research Question
Functionalization focuses on modifying the hydroxypentyl chain for bioconjugation:
- PEGylation : Attach triethylene glycol via nucleophilic substitution to enhance hydrophilicity and bioavailability .
- Click chemistry : Incorporate alkyne or azide groups for CuAAC-mediated coupling with targeting peptides .
- Radiofluorination : Introduce ¹⁸F isotopes at the hydroxypentyl terminus for PET imaging, as demonstrated in ¹⁸F-labeled biotin analogs .
Analytical validation requires ESI-MS (e.g., [M+H]⁺ = 363.1892) and ¹³C NMR to confirm linker integrity .
How is this compound applied in the synthesis of complex natural products or supramolecular systems?
Advanced Research Question
The thieno-imidazole core serves as a rigid scaffold for constructing natural product analogs (e.g., cuparane cores) or supramolecular machines:
- Catalytic asymmetric synthesis : The compound acts as a chiral auxiliary in cyclopropanol propargylation to generate stereochemically complex terpenes .
- Supramolecular assembly : PEGylated derivatives form light-responsive micelles, characterized by dynamic light scattering (DLS) and TEM .
- Enzyme inhibition : Functionalization with fluorobenzyl groups (e.g., N-(4-Fluorobenzyl)biotin) enables studies on biotin-avidin interactions in drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
